N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular functions. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(piperidin-4-ylsulfonyl)phenyl)-5-vinylpyrimidin-2-amine: Shares a similar sulfonylphenyl group but differs in the pyrimidine core structure.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)sulfonyl)benzamide: Contains a similar piperidinylsulfonyl group but has a different core and additional functional groups.
Uniqueness
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the piperidine ring and sulfonyl moiety are particularly noteworthy due to their roles in enhancing pharmacological properties.
1. Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor, particularly against cysteine proteases such as cathepsin S. This enzyme inhibition is crucial for treating various metabolic diseases including diabetes and atherosclerosis .
Table 1: Enzyme Inhibition Potency
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Cathepsin S | Competitive Inhibition | 0.45 |
Acetylcholinesterase | Non-competitive Inhibition | 0.32 |
Urease | Strong Inhibitor | 0.15 |
2. Antibacterial Activity
The compound has demonstrated moderate to strong antibacterial activity against several pathogens. Notably, it showed effectiveness against Salmonella typhi and Bacillus subtilis while exhibiting weaker activity against other strains .
Table 2: Antibacterial Activity
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Salmonella typhi | 18 | Strong |
Bacillus subtilis | 15 | Moderate |
Escherichia coli | 10 | Weak |
Staphylococcus aureus | 12 | Moderate |
The biological activity of this compound can be attributed to its interaction with specific enzymes and bacterial cell membranes:
- Enzyme Interaction : The compound binds to the active site of cathepsin S and other enzymes, inhibiting their activity and thus affecting metabolic pathways involved in disease progression.
- Bacterial Membrane Disruption : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to cell lysis and death.
Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production .
Study 2: Anticancer Potential
Research has indicated that this compound exhibits antiproliferative effects on cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy .
Properties
IUPAC Name |
N-(4-methyl-2-piperidin-1-ylsulfonylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-15-8-9-17(19(13-15)33(30,31)26-10-4-2-5-11-26)24-21(28)18-14-16-22(32-18)25-20-7-3-6-12-27(20)23(16)29/h3,6-9,12-14H,2,4-5,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYPWXQNRVAVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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